2-Hydroxymethyl-6-isopropylphenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the hydroxylation of 2-isopropylphenol using a suitable oxidizing agent. The reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the selective formation of the desired product.
Another method involves the reduction of 2-hydroxy-3-(1-methylethyl)benzaldehyde using a reducing agent like sodium borohydride. This reaction is usually carried out in an appropriate solvent, such as ethanol, under mild conditions to yield Benzenemethanol, 2-hydroxy-3-(1-methylethyl)-.
Industrial Production Methods
Industrial production of Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Advanced techniques like catalytic hydrogenation and enzymatic synthesis may also be employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution on the benzene ring.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-(1-methylethyl)benzaldehyde or 2-hydroxy-3-(1-methylethyl)benzoic acid.
Reduction: Formation of 2-hydroxy-3-(1-methylethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- can be compared with similar compounds such as:
Benzenemethanol, 2-hydroxy-: Lacks the isopropyl group, resulting in different chemical and biological properties.
Benzenemethanol, 3-hydroxy-: The hydroxyl group is positioned differently, affecting its reactivity and interactions.
Benzenemethanol, 4-hydroxy-: The hydroxyl group is in the para position, leading to distinct chemical behavior.
Properties
CAS No. |
4397-16-4 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7,11-12H,6H2,1-2H3 |
InChI Key |
MWBJMKYZFGPEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1O)CO |
Origin of Product |
United States |
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